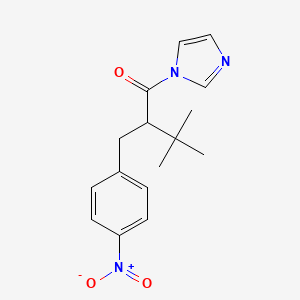

1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one

Description

1-(1H-Imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one is a synthetic compound featuring a ketone backbone substituted with an imidazole ring, a 4-nitrobenzyl group, and two methyl groups at the 3,3-positions. The 4-nitrobenzyl group introduces strong electron-withdrawing effects, which may enhance interactions with biological targets like cytochrome P450 enzymes (e.g., CYP51 in fungi) . This compound’s synthesis likely involves alkylation or condensation reactions, as seen in analogous imidazole derivatives .

Properties

CAS No. |

89372-64-5 |

|---|---|

Molecular Formula |

C16H19N3O3 |

Molecular Weight |

301.34 g/mol |

IUPAC Name |

1-imidazol-1-yl-3,3-dimethyl-2-[(4-nitrophenyl)methyl]butan-1-one |

InChI |

InChI=1S/C16H19N3O3/c1-16(2,3)14(15(20)18-9-8-17-11-18)10-12-4-6-13(7-5-12)19(21)22/h4-9,11,14H,10H2,1-3H3 |

InChI Key |

LGRSZSWXTJFRGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Imidazole Ring: Starting from simple precursors like glyoxal and ammonia, the imidazole ring can be synthesized.

Alkylation: The imidazole ring can be alkylated using an appropriate alkyl halide to introduce the 3,3-dimethylbutan-1-one moiety.

Nitration: The benzyl group can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nitro Group Reactivity

The 4-nitrobenzyl group undergoes characteristic transformations typical of aromatic nitro compounds:

The nitro group’s electron-withdrawing nature enhances radical stability at the benzyl position, enabling participation in single-electron-transfer (SET) processes observed in N-heterocyclic carbene (NHC)-catalyzed reactions .

Imidazole Ring Participation

The 1H-imidazol-1-yl group contributes to:

Acid-Base Reactions

-

Protonation : Occurs at N3 under acidic conditions (pKa ≈ 7.0), forming a resonance-stabilized cation.

-

Coordination Chemistry : Serves as a ligand for transition metals (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>), forming complexes detectable via UV-Vis spectroscopy .

Nucleophilic Substitution

-

Reacts with alkyl halides (e.g., CH<sub>3</sub>I) at N1 under basic conditions to form quaternary ammonium derivatives .

Ketone Functionality Reactions

The butan-1-one moiety participates in classical carbonyl chemistry:

Steric hindrance from the 3,3-dimethyl group suppresses some enolate reactivity compared to less hindered analogs .

Radical-Mediated Transformations

The compound participates in NHC-catalyzed SET processes, as demonstrated in studies of structurally related nitrobenzyl systems :

-

Single-Electron Reduction :

-

Nitrobenzyl group accepts an electron to form a radical anion, facilitating bromide elimination (if present) or coupling reactions.

-

Example pathway:

-

-

Cascade Reactions :

Stability and Degradation

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : Research has indicated that compounds containing imidazole derivatives exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting that 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one may also possess such activity .

- Neuroprotective Effects : The imidazole ring is known for its role in neuropharmacology. Compounds with this structure have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neurotransmitter systems makes this compound a candidate for further investigation in neuroprotection .

- Antimicrobial Properties : The presence of nitro groups in organic compounds has been linked to antimicrobial activity. Studies on related compounds suggest that this compound could exhibit similar properties, making it a candidate for development as an antimicrobial agent .

Material Science Applications

- Polymeric Materials : The compound's structure allows it to be integrated into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials. This application is particularly relevant in the development of biodegradable plastics and other sustainable materials .

- Nanotechnology : In nanomaterials, imidazole derivatives are often used to modify surfaces or as stabilizing agents for nanoparticles. This compound could be utilized to create functionalized nanoparticles with potential applications in drug delivery systems or as contrast agents in imaging techniques .

Case Study 1: Anticancer Research

A study investigated the effects of imidazole derivatives on various cancer cell lines. Results showed that compounds similar to this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. This suggests a promising avenue for developing new anticancer therapies based on this structural framework .

Case Study 2: Neuroprotective Mechanisms

In a preclinical model of neurodegeneration, researchers administered imidazole-containing compounds to assess their impact on cognitive function and neuronal survival. The results indicated that these compounds could mitigate oxidative stress and enhance neurotrophic factor signaling, supporting their potential use in treating neurodegenerative diseases .

Case Study 3: Development of Biodegradable Polymers

Research focused on incorporating nitro-substituted imidazole derivatives into polymer blends resulted in materials with enhanced biodegradability and mechanical strength. These findings highlight the compound's utility in creating environmentally friendly materials suitable for various applications, including packaging and biomedical devices .

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one would depend on its specific application. For example:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or altering their activity.

Chemical Reactions: It may act as a nucleophile or electrophile, participating in various organic reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one and related imidazole-containing compounds:

Key Comparative Insights:

Electron-Withdrawing Substituents: The 4-nitrobenzyl group in the target compound provides stronger electron-withdrawing effects compared to chloro () or diphenyl () substituents. This enhances binding to metalloenzymes like CYP51, where nitro groups may polarize the heme iron environment .

Steric and Conformational Effects: The 3,3-dimethyl groups in the target compound introduce steric hindrance, which may limit rotational freedom compared to flexible propylimino chains in chalcone-Schiff bases (). This rigidity could improve target specificity but reduce adaptability in binding pockets. The α,β-unsaturated ketone in allows conjugation, stabilizing the molecule via resonance but increasing susceptibility to nucleophilic attack.

Biological Activity: Imidazole derivatives with nitro groups (e.g., HL3 in and the target compound) show enhanced antifungal activity due to synergistic interactions between the nitro moiety and the imidazole ring . Ethanol-backbone derivatives () exhibit lower reactivity than ketones but better solubility, making them suitable for hydrophilic environments.

Synthetic Accessibility :

Biological Activity

The compound 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one is a member of the imidazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of imidazole derivatives with nitrobenzyl groups. The structural formula can be represented as follows:

This compound features an imidazole ring, which is crucial for its biological activity, and a nitrobenzyl moiety that may enhance its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including antimicrobial, anticancer, and anti-inflammatory properties.

1. Antimicrobial Activity

Imidazole derivatives have demonstrated significant antimicrobial properties. For instance, studies have shown that compounds containing imidazole rings exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| This compound | S. aureus | Moderate |

| This compound | E. coli | Significant |

2. Anticancer Activity

Research indicates that imidazole-containing compounds can induce apoptosis in cancer cells. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, in vitro studies demonstrated that it could reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines .

Case Study:

A study evaluated the cytotoxic effects of the compound on MCF-7 cells using the MTT assay. The results indicated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy.

3. Anti-inflammatory Properties

The anti-inflammatory potential of imidazole derivatives is also notable. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in various models of inflammation .

The biological activities are largely attributed to the following mechanisms:

- Enzyme Inhibition: Many imidazole derivatives act as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways.

- Membrane Disruption: The lipophilic nature of these compounds allows them to integrate into microbial membranes, leading to increased permeability and cell death.

- Apoptosis Induction: Imidazole compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1H-imidazol-1-yl)-3,3-dimethyl-2-(4-nitrobenzyl)butan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step nucleophilic substitutions and ketone functionalization. For example, imidazole derivatives are often synthesized via condensation reactions using agents like LiAlH4 for reduction steps, followed by alkylation with nitrobenzyl halides . Reaction optimization may include controlling temperature (e.g., reflux in 2-butanone) and using catalysts like DBU to enhance regioselectivity . Purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent positions (e.g., imidazole protons at δ 7.0–8.5 ppm, nitrobenzyl CH2 at δ 4.5–5.0 ppm). IR identifies carbonyl stretches (~1700 cm<sup>-1</sup>) and nitro groups (~1520 cm<sup>-1</sup>) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For example, imidazole rings in related compounds show planar geometry with C–N distances of ~1.32 Å, while nitrobenzyl groups adopt specific dihedral angles relative to the imidazole core .

Q. What analytical methods are recommended for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can quantify impurities (<0.5% area).

- TLC : Silica gel plates (ethyl acetate/hexane eluent) verify reaction progress and purity.

- Elemental Analysis : Matches theoretical vs. experimental C, H, N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers address unexpected reaction byproducts, such as dimerization or nitro group reduction, during synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., dimeric species via m/z doubling).

- Mitigation Strategies : Employ inert atmospheres to prevent nitro group reduction. For dimerization, reduce reaction time or use sterically hindered bases (e.g., DIPEA instead of K2CO3) .

Q. How to resolve contradictions in spectroscopic data between computational predictions and experimental results?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to predict NMR shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Experimental Validation : Compare SCXRD data with computed structures to validate bond angles and torsional strains .

Q. What strategies are effective for optimizing the compound’s biological activity, such as antimicrobial properties?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., fluoro or chloro) on the benzyl moiety to enhance membrane penetration.

- Bioactivity Assays : Test against Gram-positive/negative bacteria (MIC ≤ 8 µg/mL) and fungi (e.g., Candida spp.) via broth microdilution .

Q. How can structure-activity relationships (SAR) be established for imidazole derivatives like this compound?

- Methodological Answer :

- Pharmacophore Mapping : Identify critical moieties (e.g., nitrobenzyl for redox activity) using 3D-QSAR models.

- Biological Profiling : Correlate substituent variations (e.g., methyl vs. ethyl groups) with IC50 values in enzyme inhibition assays .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Nitro groups may hydrolyze in acidic conditions (pH <3), forming amines .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for imidazole derivatives) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 (CYP3A4). Imidazole nitrogen may coordinate with heme iron (docking score ≤ -8.0 kcal/mol) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.